![molecular formula C13H10N2 B14447770 3-Methylbenzo[H]cinnoline CAS No. 74082-92-1](/img/structure/B14447770.png)
3-Methylbenzo[H]cinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzo[H]cinnoline is an organic compound belonging to the class of heterocyclic aromatic compounds It is a derivative of cinnoline, which is a fused N-heterocyclic compound The structure of this compound consists of a benzene ring fused to a cinnoline ring with a methyl group attached at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbenzo[H]cinnoline typically involves a multi-step process. One common method is the cyclization of naphthylamidrazones in the presence of polyphosphoric acid. This one-pot synthesis involves intramolecular Friedel–Crafts acylation followed by instant elimination under heating conditions . The reaction conditions are crucial, as extending the heating beyond three hours can significantly reduce the yield of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring the scalability of the synthesis process. Industrial production would likely involve continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbenzo[H]cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which can have different functional groups such as nitro, amino, and halogen groups.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzo[H]cinnoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of tubulin polymerization, which is crucial for cell division.
Materials Science: The compound’s aromatic structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a chemical probe to study various biological pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-Methylbenzo[H]cinnoline, particularly in its role as a tubulin polymerization inhibitor, involves binding to the tubulin protein and preventing its polymerization into microtubules. This disrupts the dynamic assembly of microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets include the tubulin protein and associated pathways involved in cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnoline: The parent compound of 3-Methylbenzo[H]cinnoline, with similar chemical properties but lacking the methyl group.
Quinoxaline: Another fused N-heterocyclic compound with a similar structure but different biological activities.
Quinazoline: A compound with a similar fused ring system, known for its pharmacological significance in medicinal chemistry.
Uniqueness
This compound is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
74082-92-1 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-methylbenzo[h]cinnoline |
InChI |
InChI=1S/C13H10N2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)15-14-9/h2-8H,1H3 |
InChI-Schlüssel |
PDFSJLNKEHKPJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


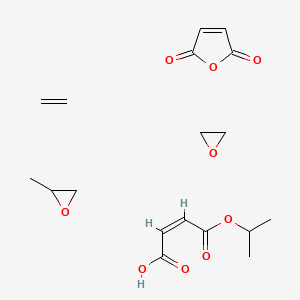
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
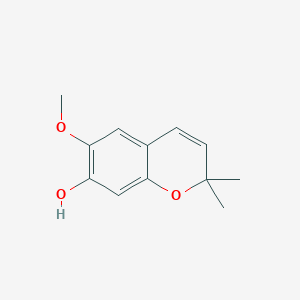
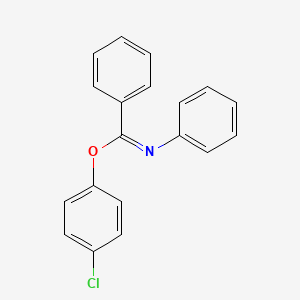
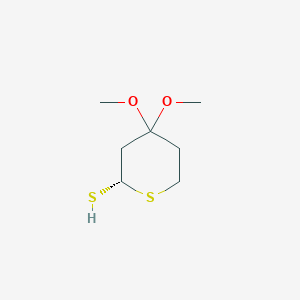
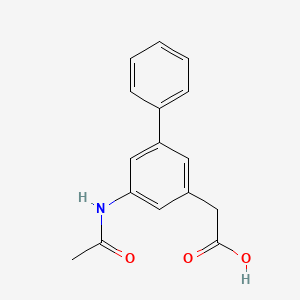


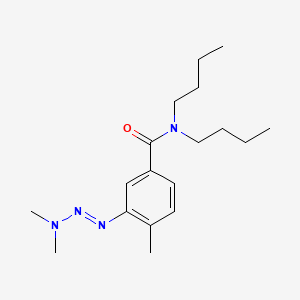

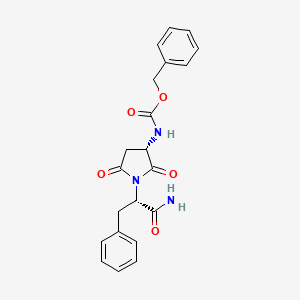
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)

